2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-(4-methylphenyl)-1,3-thiazole
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Overview
Description
2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-(4-methylphenyl)-1,3-thiazole is a complex organic compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by its unique structure, which includes a pyrazole ring fused with a thiazole ring and substituted with phenyl and methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-(4-methylphenyl)-1,3-thiazole typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For example, acetylacetone can react with phenylhydrazine to form 3,5-diphenyl-4,5-dihydro-1H-pyrazole.
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides. For instance, 4-methylphenacyl bromide can react with thiourea to form 4-(4-methylphenyl)-1,3-thiazole.
Coupling of Pyrazole and Thiazole Rings: The final step involves coupling the pyrazole and thiazole rings. This can be achieved through a condensation reaction, where the pyrazole derivative reacts with the thiazole derivative under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and methylphenyl groups. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can occur at the pyrazole ring, converting the dihydropyrazole to a fully reduced pyrazole. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the phenyl and methylphenyl groups. Common reagents include halogens (for electrophilic substitution) and nucleophiles such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens in the presence of a Lewis acid catalyst for electrophilic substitution; nucleophiles in polar solvents for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of fully reduced pyrazole derivatives.
Substitution: Formation of halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
In biology, the compound may exhibit biological activity, such as antimicrobial or anticancer properties. Its ability to interact with biological targets makes it a potential candidate for drug development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its unique structure may allow it to interact with specific molecular targets, leading to the development of new drugs for various diseases.
Industry
In industry, the compound can be used in the development of new materials, such as polymers or coatings. Its unique properties may impart desirable characteristics to these materials, such as increased stability or enhanced performance.
Mechanism of Action
The mechanism of action of 2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-(4-methylphenyl)-1,3-thiazole is not well-documented. based on its structure, it may interact with various molecular targets, such as enzymes or receptors, through non-covalent interactions (e.g., hydrogen bonding, hydrophobic interactions). These interactions can modulate the activity of the target, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-phenyl-1,3-thiazole: Similar structure but lacks the methyl group on the phenyl ring.
2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-(4-chlorophenyl)-1,3-thiazole: Similar structure but has a chlorine atom instead of a methyl group on the phenyl ring.
2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-(4-methoxyphenyl)-1,3-thiazole: Similar structure but has a methoxy group instead of a methyl group on the phenyl ring.
Uniqueness
The uniqueness of 2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-(4-methylphenyl)-1,3-thiazole lies in its specific substitution pattern, which may impart distinct chemical and biological properties. The presence of the methyl group on the phenyl ring can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for further research and development.
Properties
CAS No. |
296769-61-4 |
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Molecular Formula |
C25H21N3S |
Molecular Weight |
395.5 g/mol |
IUPAC Name |
2-(3,5-diphenyl-3,4-dihydropyrazol-2-yl)-4-(4-methylphenyl)-1,3-thiazole |
InChI |
InChI=1S/C25H21N3S/c1-18-12-14-20(15-13-18)23-17-29-25(26-23)28-24(21-10-6-3-7-11-21)16-22(27-28)19-8-4-2-5-9-19/h2-15,17,24H,16H2,1H3 |
InChI Key |
QRSBFEMNNQHMCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)N3C(CC(=N3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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